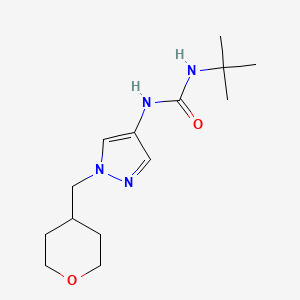![molecular formula C17H20ClFN2O2 B2670742 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride CAS No. 2418719-10-3](/img/structure/B2670742.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an aminomethyl group, a fluorophenyl group, a benzofuran group, and a carboxamide group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .
Applications De Recherche Scientifique
Metabolism and Disposition
The compound N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride, similar to the studied compound SB-649868, demonstrates significant potential in pharmacokinetics, particularly in the context of orexin receptor antagonism, which is relevant for treating insomnia. The compound SB-649868, closely related in structure, showed extensive metabolism in human subjects with the elimination of drug-related material occurring predominantly via feces. This suggests a possible route of metabolism involving oxidation of the benzofuran ring, leading to principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
Antimicrobial Activity
Compounds with structural similarities to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride have shown significant antimicrobial activity. For example, thiourea derivatives demonstrated considerable anti-pathogenic effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This indicates the potential for the development of novel antimicrobial agents with antibiofilm properties, suggesting that similar structures could be explored for their antimicrobial efficacy (Limban et al., 2011).
Radioligand Development for Imaging
The compound's structure lends itself to modifications for the development of radioligands, as seen in the synthesis of N-[11C]methylated quinoline-2-carboxamides. These derivatives have been evaluated as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET), suggesting applications in the imaging of biological targets in vivo. This highlights the potential for derivatives of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride to be used in the development of diagnostic tools (Matarrese et al., 2001).
Neurological Applications
Structurally similar compounds have been used to investigate neurological disorders, such as Alzheimer's disease, through serotonin 1A receptor imaging. The use of selective molecular imaging probes indicates the potential of derivatives of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride in exploring neurological pathways and receptor distributions, contributing to our understanding of neurodegenerative diseases and their progression (Kepe et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h5-7,10H,1-4,8-9,19H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGKPZHGECWTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CO2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
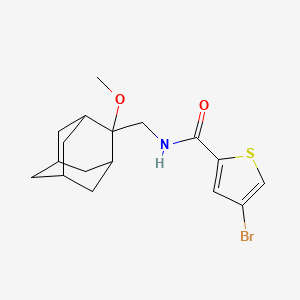
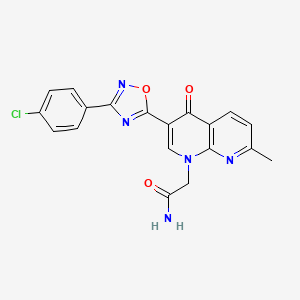
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2670662.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B2670663.png)
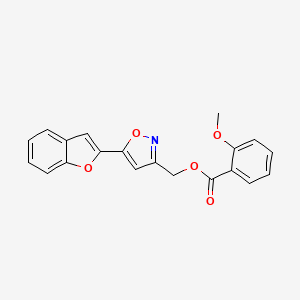
![6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2670665.png)
![2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2670670.png)
![6-(2-fluorophenyl)-2H-indeno[1',2':4,5]pyrimido[2,1-b][1,3]thiazine-4,7(3H,6H)-dione](/img/structure/B2670671.png)
![3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2670672.png)
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2670675.png)
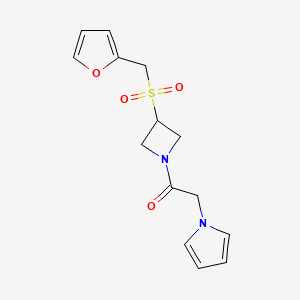
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2670677.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2670678.png)
